molecular formula C12H11N3O B3360885 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 90016-89-0

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B3360885
CAS No.: 90016-89-0
M. Wt: 213.23 g/mol
InChI Key: XZGLODGXHJBVSJ-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that belongs to the pyridazinoindole family. This compound has garnered significant interest due to its potential pharmacological activities, particularly in the field of cancer therapy. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions. This reaction yields 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, which can then be further modified through alkylation reactions to introduce the ethyl group at the 1-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one involves the inhibition of key molecular targets such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of molecular targets involved in cancer progression, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

1-ethyl-3,5-dihydropyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-8-10-7-5-3-4-6-9(7)13-11(10)12(16)15-14-8/h3-6,13H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLODGXHJBVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520789
Record name 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90016-89-0
Record name 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 2
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 3
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 4
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 5
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 6
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

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